3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine
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Overview
Description
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, chlorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-chloro-2-methoxy-pyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with different functional groups depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Scientific Research Applications
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-2-methoxy-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-4-chloro-5-nitro-pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Bromo-2-methoxy-5-nitro-pyridine: Lacks the chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is unique due to the combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C6H4BrClN2O3 |
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Molecular Weight |
267.46 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O3/c1-13-6-4(7)5(8)3(2-9-6)10(11)12/h2H,1H3 |
InChI Key |
RMMXPOJYGLEACE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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